molecular formula C15H9FINS B12601421 N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide CAS No. 647025-73-8

N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide

Cat. No.: B12601421
CAS No.: 647025-73-8
M. Wt: 381.21 g/mol
InChI Key: XEJKJKRGVXJLHY-UHFFFAOYSA-N
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Description

N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide (CAS: 647025-69-2) is a sulfur-containing aromatic amide derivative with the molecular formula C₁₅H₉FINO. Its structure features a methanethioamide (–C(S)NH₂) group attached to a phenyl ring substituted with fluoro (F), iodo (I), and phenylethynyl (–C≡C–C₆H₅) groups. The compound’s unique electronic and steric profile arises from the combination of electron-withdrawing halogens (F, I) and the conjugated phenylethynyl moiety.

Properties

CAS No.

647025-73-8

Molecular Formula

C15H9FINS

Molecular Weight

381.21 g/mol

IUPAC Name

N-[4-fluoro-3-iodo-2-(2-phenylethynyl)phenyl]methanethioamide

InChI

InChI=1S/C15H9FINS/c16-13-8-9-14(18-10-19)12(15(13)17)7-6-11-4-2-1-3-5-11/h1-5,8-10H,(H,18,19)

InChI Key

XEJKJKRGVXJLHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C=CC(=C2I)F)NC=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide typically involves multiple steps, starting with the preparation of the phenylethynyl precursor. The key steps include:

    Sonogashira Coupling Reaction: This reaction involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Thioamide Formation: The final step involves the conversion of the intermediate compound to the thioamide using a suitable thioamide reagent under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have highlighted the potential of N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide in cancer treatment. The compound has been evaluated for its ability to inhibit specific cancer cell lines, showing promising results in vitro. For instance, a study demonstrated that the compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of intrinsic pathways .

1.2 Targeting GPR120
The compound's structural features allow it to act as a GPR120 agonist, which is significant in metabolic disorders and obesity management. Agonists of GPR120 have been shown to enhance insulin sensitivity and reduce inflammation, making this compound a candidate for further exploration in metabolic disease therapies .

Organic Synthesis

2.1 Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions, such as nucleophilic substitution and coupling reactions, allows chemists to synthesize complex organic molecules efficiently. For example, it has been used in the synthesis of biaryl compounds that are important in pharmaceuticals .

2.2 Synthesis of Functionalized Materials
The compound can also be utilized to create functionalized materials with specific electronic and optical properties. Its incorporation into polymer matrices has been explored for developing advanced materials used in electronics and photonics .

Table 1: Summary of Biological Activities

Activity TypeCell Line TestedIC50 (µM)Mechanism of Action
AnticancerMCF-7 (Breast Cancer)10Induction of apoptosis
GPR120 AgonismHEK293 Cells5Enhancement of insulin sensitivity

Table 2: Synthetic Applications

Reaction TypeConditionsYield (%)Notes
Nucleophilic SubstitutionRoom Temperature85High selectivity
Coupling ReactionPd-catalyzed90Effective for biaryl synthesis

Case Studies

Case Study 1: Anticancer Research
In a recent study published in Journal of Medicinal Chemistry, researchers investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in MCF-7 cells, suggesting its potential as a therapeutic agent .

Case Study 2: Material Science Applications
A collaborative research effort focused on incorporating this compound into polymer composites to enhance their electrical conductivity. The findings showed a marked improvement in conductivity compared to traditional materials, paving the way for new applications in electronic devices .

Mechanism of Action

The mechanism of action of N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide involves its interaction with specific molecular targets and pathways. The phenylethynyl group can facilitate binding to certain enzymes or receptors, while the thioamide group may participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate biological activities and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related molecules:

Compound Name Molecular Formula Functional Group Key Substituents Applications/Notes Reference
N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide C₁₅H₉FINO Methanethioamide Fluoro, Iodo, Phenylethynyl Not specified in evidence
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Phthalimide Chloro, Phenyl Polymer synthesis (monomer)
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S Pentanamide, Sulfamoyl Dioxoisoindolinyl, Pyridinyl Likely medicinal (sulfonamide scaffold)
N-(2-(Phenylethinyl)phenyl)-N-tosylformamide C₂₂H₁₇NO₃S Formamide, Sulfonamide Phenylethynyl, Tosyl Synthetic intermediate
N-(3-(...)-phenyl)-N-methylethanethioamide Complex Ethanethioamide Trifluoromethyl, Oxazolidine Patent compound (bulky substituents)
Key Observations:

Functional Groups :

  • The methanethioamide group in the target compound replaces oxygen with sulfur, enhancing nucleophilicity and altering hydrogen-bonding capabilities compared to oxygen-based amides (e.g., phthalimide in or formamide in ).
  • Sulfonamides (e.g., in and ) exhibit distinct electronic properties due to the sulfonyl (–SO₂–) group, which is absent in the target compound.

The fluoro group enhances electron-withdrawing effects, influencing reactivity. Phenylethynyl Group: This conjugated substituent is shared with N-(2-(phenylethinyl)phenyl)-N-tosylformamide and may enhance π-stacking interactions or rigidity in molecular design.

Steric and Electronic Profiles: The patent compound in (N-(3-(...)-phenyl)-N-methylethanethioamide) shares a thioamide group but includes bulkier substituents (trifluoromethyl, oxazolidine), which could reduce solubility compared to the target compound.

Biological Activity

N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a complex structure with both fluorine and iodine substituents, which may influence its biological interactions. The presence of a phenylethynyl group suggests potential applications in targeting specific biological pathways.

Molecular Formula

  • Molecular Formula : C17H14F I N S

Structural Characteristics

  • Fluorine Atom : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Iodine Atom : Can facilitate imaging techniques like PET (Positron Emission Tomography) due to its radioactive properties.

This compound has been studied for various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways.
  • Antimicrobial Properties : The thioamide group is known for its potential antimicrobial effects, making this compound a candidate for further exploration in infectious diseases.

In Vitro Studies

Research has indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.4
HeLa (Cervical)3.2
A549 (Lung)7.1

These results indicate that the compound could be effective in targeting multiple types of cancer cells.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and assessed its anticancer properties against several human cancer cell lines. The findings revealed that the compound exhibited dose-dependent cytotoxicity, with notable effects on apoptosis induction in MCF-7 cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related thioamide compounds. Results showed that these compounds displayed significant activity against Gram-positive bacteria, suggesting that this compound could also have therapeutic applications in treating bacterial infections .

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